

Application Notes and Protocols for Neuraminidase-IN-2 Administration

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Compound of Interest

Compound Name: Neuraminidase-IN-2

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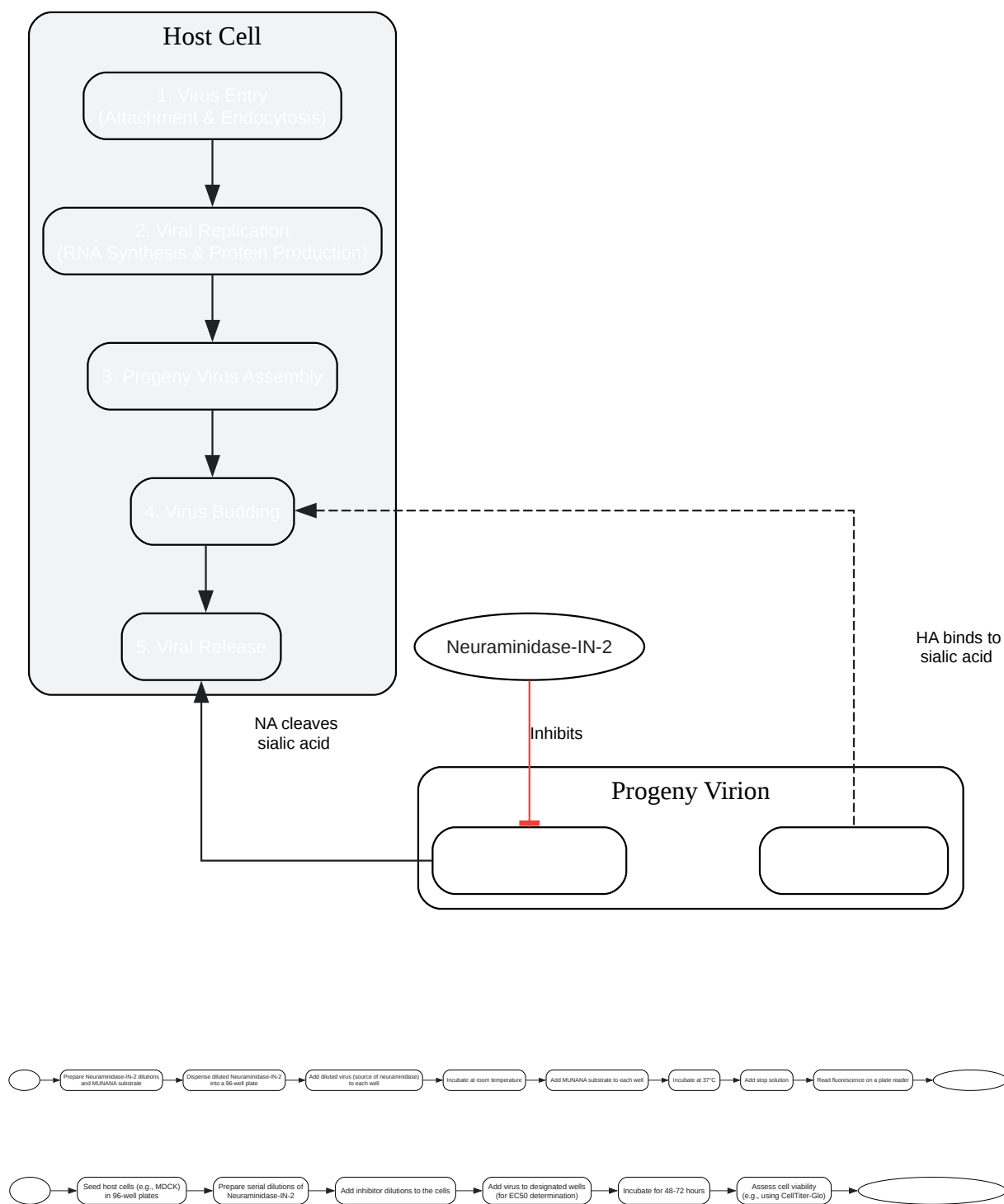
Introduction

Neuraminidase-IN-2 is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Viral neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells.[1][3] By cleaving terminal sialic acid residues from host cell receptors, neuraminidase prevents the aggregation of newly formed viruses at the cell surface and allows for their efficient spread.[1][3][4]

Neuraminidase-IN-2 acts by mimicking the natural substrate of the neuraminidase enzyme, sialic acid, and binding to its active site with high affinity, thereby blocking its enzymatic activity.[5][6] This inhibition prevents the release of new viral particles, effectively halting the spread of the infection within the host.[3][4][5] These application notes provide detailed protocols for the in vitro characterization of **Neuraminidase-IN-2**.

Mechanism of Action: Inhibition of Viral Release

The primary mechanism of action for **Neuraminidase-IN-2** is the disruption of the influenza virus replication cycle at the final stage of viral release.[3][4][5]



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